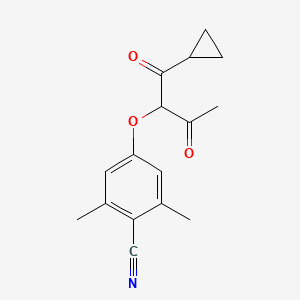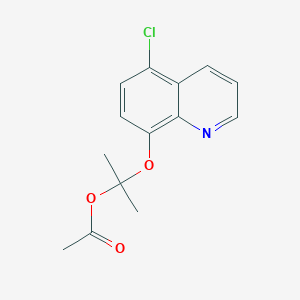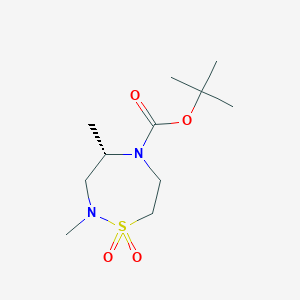
(S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide is a synthetic organic compound that belongs to the class of thiadiazepanes These compounds are characterized by a seven-membered ring containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiadiazepane Ring: This could involve the cyclization of a precursor molecule containing sulfur and nitrogen atoms.
Introduction of tert-Butyl and Dimethyl Groups: These groups can be introduced through alkylation reactions.
Oxidation to Form the Dioxide: The final step might involve oxidation to introduce the dioxide functionality.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation might lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could potentially remove the dioxide functionality.
Substitution: The tert-butyl and dimethyl groups might be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiadiazepanes without the dioxide functionality.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with Receptors: Acting as an agonist or antagonist.
Pathways Involved: Specific biochemical pathways that are affected by the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiadiazepane Derivatives: Compounds with similar ring structures but different substituents.
Sulfonamides: Compounds containing sulfur and nitrogen atoms with similar functional groups.
Uniqueness
(S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
1956435-03-2 |
|---|---|
Formule moléculaire |
C11H22N2O4S |
Poids moléculaire |
278.37 g/mol |
Nom IUPAC |
tert-butyl (4S)-2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate |
InChI |
InChI=1S/C11H22N2O4S/c1-9-8-12(5)18(15,16)7-6-13(9)10(14)17-11(2,3)4/h9H,6-8H2,1-5H3/t9-/m0/s1 |
Clé InChI |
YOCWEQZGATZROE-VIFPVBQESA-N |
SMILES isomérique |
C[C@H]1CN(S(=O)(=O)CCN1C(=O)OC(C)(C)C)C |
SMILES canonique |
CC1CN(S(=O)(=O)CCN1C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid](/img/structure/B11847283.png)


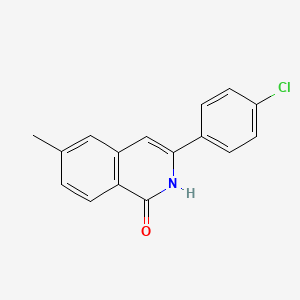

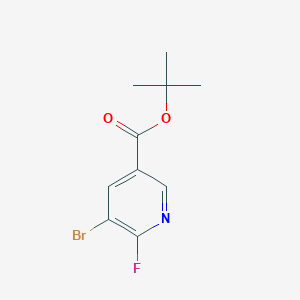

![2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B11847327.png)

